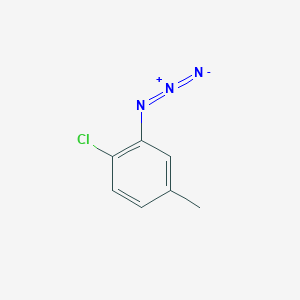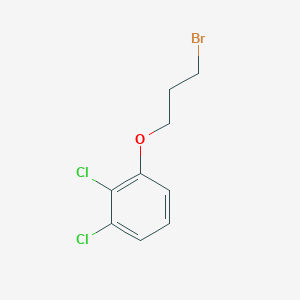
2-Azido-1-chloro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-chloro-4-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-methylbenzene, is reacted with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-chloro-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group via nucleophilic substitution.
Alkynes: React with the azido group in cycloaddition reactions.
Reducing Agents: Such as hydrogen gas and catalysts for reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
2-Azido-1-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules through azide-alkyne cycloaddition reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-chloro-4-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by the presence of a copper catalyst in the case of the Huisgen cycloaddition . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylbenzene: Lacks the azido group and thus has different reactivity.
4-Chlorotoluene: Another name for 1-Chloro-4-methylbenzene.
2-Azido-1-methylbenzene: Similar structure but without the chlorine atom.
Uniqueness
2-Azido-1-chloro-4-methylbenzene is unique due to the presence of both an azido group and a chlorine atom on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler aromatic compounds .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-azido-1-chloro-4-methylbenzene |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |
InChI Key |
MAMMIAMBWWCYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12212295.png)

![5-(3-Chlorophenyl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12212306.png)
![3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate](/img/structure/B12212307.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12212340.png)
![Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione](/img/structure/B12212351.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12212352.png)

![(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide](/img/structure/B12212362.png)
![(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12212368.png)
![4-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12212376.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12212378.png)

